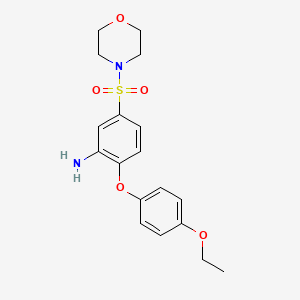
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Ethoxy-phenoxy)-5-(morpholine-4-sulfonyl)-phenylamine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine sulfonyl group, which is known for enhancing solubility and biological activity. The presence of an ethoxy group and a phenoxy moiety contributes to its pharmacological profile.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Many derivatives demonstrate inhibitory effects on various kinases, which play crucial roles in cell signaling pathways. For instance, some studies have shown that related compounds can inhibit the activity of Akt1, a key player in cancer cell proliferation and survival .
- Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer therapies, where disrupting microtubule assembly can inhibit tumor growth .
Efficacy in Cell Lines
Table 1 summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 7.76 | Inhibition of proliferation |
| OVCAR-8 | 9.76 | Induction of apoptosis |
| A549 | 4.1 | Microtubule polymerization inhibition |
| DU-145 | 0.054 | Cell cycle arrest at G2/M phase |
IC50 values indicate the concentration required to inhibit cell viability by 50%.
Case Studies
- Tumor Growth Reduction : In vivo studies demonstrated that administration of related compounds led to a significant reduction in tumor size in rat models, with reported reductions up to 42% at optimal dosages .
- Cardiovascular Effects : Some derivatives have shown potential for cardiovascular applications by modulating ion channels involved in cardiac function. The inhibition of phosphodiesterase (PDE) pathways has been noted, suggesting a dual role in both oncology and cardiology .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates moderate oral bioavailability (approximately 52.5%) and favorable distribution characteristics, which are critical for therapeutic efficacy .
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-2-24-14-3-5-15(6-4-14)25-18-8-7-16(13-17(18)19)26(21,22)20-9-11-23-12-10-20/h3-8,13H,2,9-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDRWCVWOAWEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














